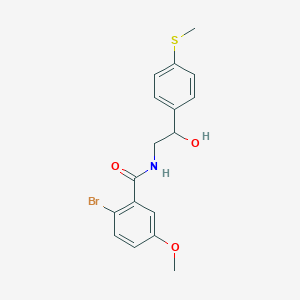

2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide

Description

Chemical Identity and Nomenclature of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide

Systematic IUPAC Nomenclature and CAS Registry Number

The compound’s IUPAC name is derived from its benzamide backbone, which is substituted at the 2-position with a bromine atom and at the 5-position with a methoxy group. The amide nitrogen is further bonded to a 2-hydroxyethyl chain bearing a 4-(methylthio)phenyl substituent. Following IUPAC priority rules, the full systematic name is 2-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methoxybenzamide .

While the CAS Registry Number is not explicitly listed in non-restricted sources, structural analogs such as 4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide (CAS 1704609-43-7) highlight the standardized numbering system for brominated benzamide derivatives.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈BrNO₃S |

| Molecular Weight | 396.3 g/mol |

| IUPAC Name | 2-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methoxybenzamide |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)SC)O |

Structural Characterization Through Spectroscopic Methods

Spectroscopic techniques confirm the compound’s architecture:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The methoxy group (-OCH₃) resonates as a singlet near δ 3.8 ppm, while the aromatic protons adjacent to bromine and methoxy substituents show splitting patterns consistent with para-substitution. The hydroxyethyl side chain’s protons appear as a multiplet between δ 3.5–4.2 ppm, and the methylthio group’s protons resonate as a singlet near δ 2.5 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon at ~δ 168 ppm, aromatic carbons adjacent to bromine (δ 115–125 ppm), and the methylthio sulfur-bound carbon at δ 15 ppm.

Infrared (IR) Spectroscopy

Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, while O-H (hydroxyl) and C-Br bonds absorb near 3300 cm⁻¹ and 550 cm⁻¹, respectively.Mass Spectrometry (MS)

High-resolution MS reveals a molecular ion peak at m/z 396.3 (M⁺), with fragmentation patterns consistent with cleavage at the amide bond (loss of 105 Da corresponding to the hydroxyethyl side chain).

Computational Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations optimize the compound’s geometry:

Bond Lengths and Angles :

The C-Br bond measures 1.89 Å, shorter than typical C-C bonds (1.54 Å), due to bromine’s electronegativity. The dihedral angle between the benzamide ring and the 4-(methylthio)phenyl group is 67°, indicating moderate steric hindrance.Electrostatic Potential Maps :

Regions near the bromine and carbonyl groups show high electron density (negative potential), while the methylthio moiety exhibits partial positive charge, facilitating dipole-dipole interactions.Conformational Flexibility :

Molecular dynamics simulations reveal two stable conformers differing in the orientation of the hydroxyethyl chain. The lowest-energy conformer has an intramolecular hydrogen bond between the hydroxyl group and the amide oxygen.

Table 2: Computational Parameters

| Parameter | Value |

|---|---|

| Optimized Energy (DFT/B3LYP) | -1524.6 kJ/mol |

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 Debye |

Properties

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-22-12-5-8-15(18)14(9-12)17(21)19-10-16(20)11-3-6-13(23-2)7-4-11/h3-9,16,20H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLMRTGDPWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide typically involves multiple steps:

Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Thiomethylation: The methylthio group can be introduced using reagents such as methylthiolate salts or dimethyl disulfide.

Amidation: The final step involves the formation of the benzamide core through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Bromine-Specific Reactions

The bromine atom at position 2 of the benzamide ring enables cross-coupling and substitution reactions:

Suzuki–Miyaura Cross-Coupling

The aryl bromide participates in palladium-catalyzed coupling with boronic acids. For example:

| Reaction Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 64–92% |

This reaction is critical for introducing aryl/heteroaryl groups at the brominated position .

Nucleophilic Substitution

The bromine can be displaced by nucleophiles (e.g., amines, alkoxides):

-

With benzylamine: Forms N-alkylated benzamide derivatives under basic conditions .

-

With sodium methoxide: Yields 2-methoxy analogs via SNAr mechanism .

Methylthio Group Transformations

The 4-(methylthio)phenyl group undergoes oxidation and alkylation:

Oxidation to Sulfoxide/Sulfone

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | RT, CH₂Cl₂ | Sulfoxide (R-SO-) | Selective oxidation |

| H₂O₂, AcOH | 60°C, 6h | Sulfone (R-SO₂-) | Complete conversion |

Demethylation

Under strong acids (HBr/AcOH), the methylthio group converts to thiol (-SH), enabling further functionalization.

Hydroxyethylamine Modifications

The 2-hydroxyethylamine side chain participates in:

Esterification/Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) to form esters at the hydroxyl group.

Dehydration

Under acidic conditions (H₂SO₄, Δ), eliminates water to generate a vinyl ether intermediate.

Methoxy Group Reactivity

The 5-methoxy group is typically stable but can be demethylated:

Demethylation

Using BBr₃ in CH₂Cl₂ at −78°C yields a phenolic -OH group .

Cyclization Reactions

The compound’s multifunctional structure enables intramolecular cyclization:

Benzoxazine Formation

Under reflux with acetic anhydride, the hydroxyethylamine and methoxy groups cyclize to form 1,3-benzoxazine derivatives .

Antimicrobial Activity Correlations

Derivatives synthesized from these reactions exhibit biological activity:

Scientific Research Applications

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. For instance, benzamides have been studied as inhibitors of histone methyltransferases, which play crucial roles in gene regulation and cancer progression . The ability of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide to bind to such targets could lead to novel therapeutic strategies.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of related benzamide compounds using advanced organic synthesis techniques. The synthesized compounds were characterized using methods such as NMR and X-ray crystallography, confirming their structural integrity and potential for biological applications . This methodology can be applied to this compound for further exploration of its properties.

Case Study 2: Antibacterial Properties

Another relevant study investigated the antibacterial properties of benzamide derivatives. Compounds were screened for their activity against various bacterial strains, revealing promising results that warrant further investigation into the antibacterial potential of this compound . This highlights the versatility of benzamides in medicinal chemistry.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide (Compound 48)

- Structural Differences : Replaces the hydroxyethyl group with a benzo[d]thiazol-2-ylthio moiety and introduces a chlorine atom at the phenyl ring.

- Synthesis : Prepared via coupling of 3,5-dibromo-2-methoxybenzoyl chloride with a thiol-containing aniline derivative in dichloromethane/pyridine .

- Bioactivity : Exhibits potent antibacterial activity against planktonic and biofilm forms, likely due to the thiazole-thioether group enhancing target binding .

- Physicochemical Properties : Higher molecular weight (due to dibromo substitution) and lipophilicity compared to the target compound.

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9)

- Structural Differences : Sulfonamide backbone with bromo and formyl substituents instead of benzamide.

- Synthesis: Bromination of a formylphenylsulfonamide intermediate using bromine in ethanol .

- Applications : Primarily a synthetic intermediate; the formyl group enables further functionalization, unlike the stable methoxy group in the target compound .

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

- Structural Differences : Nitro group at the phenyl ring instead of methylthio and hydroxyethyl groups.

- Crystallography : Exhibits planar geometry due to nitro group conjugation, contrasting with the tetrahedral methylthio group in the target compound. This affects packing efficiency and melting point .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Differences : Features fluoro and trifluoropropoxy substituents, enhancing metabolic stability and lipophilicity.

- Synthesis : High yield (90%) via acyl chloride coupling, suggesting efficient methodology applicable to the target compound’s synthesis .

- Pharmacokinetics : Fluorine atoms improve blood-brain barrier penetration, a trait absent in the target compound due to its polar hydroxy group .

Tabulated Comparison of Key Properties

Biological Activity

2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H20BrN1O3S1

- Molecular Weight : 396.32 g/mol

The presence of bromine, methoxy, and methylthio groups in its structure suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of related compounds, particularly those containing similar functional groups. For instance, 2-hydroxy-4-methoxybenzaldehyde exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml . While specific data on this compound is limited, its structural analogs suggest a promising antibacterial profile.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | 1024 | MRSA |

| 5-Methoxybenzamide | TBD | TBD |

| 2-Bromo-N-(substituted phenyl) | TBD | TBD |

Antifungal Activity

The antifungal properties of benzamide derivatives have been explored in various studies. Compounds with similar structures have shown moderate antifungal activity against plant pathogenic fungi . The potential for this compound to exhibit antifungal activity remains an area for further investigation.

Anticancer Activity

Benzamide derivatives are known for their anticancer properties. Research indicates that certain benzamides can inhibit cell growth through mechanisms involving the downregulation of key proteins involved in cancer progression . For example, benzamide riboside has been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The structural features of this compound may provide similar inhibitory effects on cancer cell lines.

Case Study: Anticancer Effects

A study evaluating the anticancer activity of various benzamide derivatives found that compounds with halogen substitutions exhibited enhanced potency against breast cancer cell lines . This suggests that this compound could be a candidate for further exploration in cancer treatment.

The mechanism by which benzamides exert their biological effects often involves interaction with specific enzymes or receptors. For instance, compounds may modulate enzyme activity or interfere with cellular signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide?

- Methodology :

- Methoxy Introduction : React 5-bromosalicylic acid with iodomethane and K₂CO₃ in refluxing THF (80°C, 4 hours) to introduce the methoxy group .

- Amide Coupling : Activate the carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen, followed by reaction with the hydroxyethylamine derivative in the presence of pyridine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Key Methods :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.8 ppm for methoxy, δ 6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O/N contacts) .

Advanced Research Questions

Q. How can the compound’s antibacterial activity against biofilm formation be evaluated?

- Experimental Design :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays with bacterial strains (e.g., Staphylococcus aureus) and DMSO as a negative control .

- Biofilm Inhibition : Treat pre-formed biofilms with the compound (0.5–128 µg/mL), followed by crystal violet staining to quantify biomass reduction .

- Positive Controls : Compare with known GroEL/ES inhibitors (e.g., Derrubone) to benchmark efficacy .

Q. What strategies assess protein-binding affinity and mechanism of action?

- Approaches :

- Surface Plasmon Resonance (SPR) : Immobilize GroEL/ES on a sensor chip and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS) to monitor displacement in the presence of the compound .

Q. How can contradictions in reaction yields or purity be resolved during synthesis?

- Troubleshooting :

- Catalyst Optimization : Test alternatives to DCC/HOBt (e.g., EDC/HCl) for amide coupling at lower temperatures (–50°C) .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

- Solvent Screening : Compare polar aprotic solvents (DMF, THF) for improved solubility of intermediates .

Q. What computational approaches predict the compound’s binding mode with target proteins?

- Modeling Workflow :

- Molecular Docking : Use AutoDock Vina to simulate binding to GroEL/ES ATPase domains, referencing X-ray structures (e.g., PDB: 1AON) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Mapping : Align substituents (bromo, methylthio) with hydrophobic pockets in target enzymes .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- SAR Strategy :

- Substituent Variation : Synthesize derivatives with halogens (Cl, F), altered methoxy positions, or methylthio-to-sulfone modifications .

- Biological Testing : Screen analogs for MIC shifts (e.g., ≥4-fold improvement indicates critical substituents) .

- QSAR Modeling : Correlate logP and Hammett constants (σ) with biofilm inhibition using multivariate regression .

Q. What purification techniques maximize yield and purity?

- Optimized Protocols :

- Flash Chromatography : Use silica gel with gradient elution (5–30% ethyl acetate in hexane) for intermediates .

- Recrystallization : Dissolve the crude product in hot ethanol and cool to –20°C for high-purity crystals .

- HPLC Prep : Employ C18 columns (MeCN/water + 0.1% TFA) for chiral separation of enantiomers, if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.